N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine
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Overview
Description
N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 4-methylbenzyl group. Its molecular formula is C18H20Cl2N2, and it has a molecular weight of approximately 335.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-(4-methylbenzyl)-1-piperazineamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives or aromatic compounds.
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring and the presence of both 2,4-dichlorophenyl and 4-methylbenzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21Cl2N3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C19H21Cl2N3/c1-15-2-4-16(5-3-15)14-23-8-10-24(11-9-23)22-13-17-6-7-18(20)12-19(17)21/h2-7,12-13H,8-11,14H2,1H3/b22-13+ |
InChI Key |
WNDIXGVPUOWMQF-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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